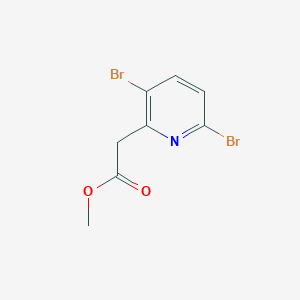

Methyl 3,6-dibromopyridine-2-acetate

Description

Methyl 3,6-dibromopyridine-2-acetate is a synthetic brominated pyridine derivative characterized by a pyridine ring substituted with bromine atoms at positions 3 and 6 and an acetate ester group at position 2. Brominated pyridines are often explored for their bioactivity, stability, and reactivity in cross-coupling reactions due to the electron-withdrawing effects of bromine substituents.

Properties

IUPAC Name |

methyl 2-(3,6-dibromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)4-6-5(9)2-3-7(10)11-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQDQYBJQJNVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233544 | |

| Record name | 2-Pyridineacetic acid, 3,6-dibromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804936-27-3 | |

| Record name | 2-Pyridineacetic acid, 3,6-dibromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804936-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridineacetic acid, 3,6-dibromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,6-dibromopyridine-2-acetate can be synthesized through several methods. One common method involves the bromination of methyl pyridine-2-acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 6th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,6-dibromopyridine-2-acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., sodium hydroxide).

Coupling Reactions: Palladium catalysts, boronic acids (for Suzuki-Miyaura), organozinc reagents (for Negishi), and appropriate solvents (e.g., toluene, dimethylformamide).

Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol.

Major Products:

Substitution Reactions: Substituted pyridine derivatives.

Coupling Reactions: Biaryl or heteroaryl compounds.

Reduction Reactions: Pyridine derivatives with hydrogen replacing the bromine atoms.

Scientific Research Applications

Synthesis Method

A common synthetic route involves:

- Bromination : The introduction of bromine atoms at the 3 and 6 positions of pyridine.

- Esterification : Reacting the resulting dibromopyridine with acetic anhydride or methyl acetate to yield methyl 3,6-dibromopyridine-2-acetate.

This method is efficient and yields high purity products suitable for further applications in research and industry .

Applications in Medicinal Chemistry

This compound has shown promise in various medicinal applications:

- Antimicrobial Activity : Studies indicate that derivatives of dibromopyridines exhibit significant antimicrobial properties. For instance, compounds derived from this compound have been evaluated for their efficacy against resistant strains of bacteria .

- Anticancer Research : The compound has been investigated for its potential role in cancer therapy. Its structure allows for modifications that enhance biological activity against cancer cell lines .

Case Study: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound derivatives inhibited the growth of specific cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Agrochemical Applications

In agriculture, this compound serves as an important intermediate in the synthesis of agrochemicals:

- Pesticides : The compound is utilized to develop novel pesticides that target specific pests while minimizing environmental impact. Its brominated structure enhances its effectiveness as a bioactive agent .

Case Study: Pesticide Development

Research has shown that formulations containing this compound demonstrate increased efficacy against common agricultural pests. Field trials indicated a significant reduction in pest populations compared to control groups .

Materials Science Applications

The unique properties of this compound make it suitable for use in materials science:

- Polymer Synthesis : It can be used as a monomer or co-monomer in the production of polymers with enhanced thermal and chemical resistance .

Case Study: Polymer Development

A recent study explored the incorporation of this compound into polymer matrices to improve their mechanical properties and stability under harsh conditions. The resulting materials showed improved performance metrics compared to traditional polymers .

Mechanism of Action

The mechanism of action of methyl 3,6-dibromopyridine-2-acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations to form desired products. The bromine atoms and the ester group play crucial roles in its reactivity, allowing it to participate in substitution, coupling, and reduction reactions. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate

- Core Structure : Pyrimidine ring (vs. pyridine in the target compound).

- Substituents : Thietan-3-yloxy, thioether, and ethyl ester groups (vs. bromine and methyl ester).

- Key Differences :

- Sulfur-containing substituents (thioether and thietan-3-yloxy) may enhance antimicrobial activity, as demonstrated for this compound .

- Ethyl ester vs. methyl ester: Longer alkyl chains may influence lipophilicity and metabolic stability.

Dibromoacetic Acid

- Core Structure : Acetic acid (vs. pyridine-acetate).

- Substituents : Two bromine atoms on the alpha carbon.

- Key Differences :

- The carboxylic acid group increases acidity (pKa ~1.3) compared to the ester group in the target compound.

- Dibromoacetic acid is a disinfection byproduct with documented toxicity, whereas brominated pyridines are typically used in synthetic chemistry or medicinal applications .

Sandaracopimaric Acid Methyl Ester

- Natural origin (plant resin) vs. synthetic origin of the target compound.

- The diterpenoid skeleton confers rigidity and hydrophobicity, contrasting with the planar pyridine ring and polar ester group .

Core Structure: Diterpenoid (vs. aromatic pyridine). Substituents: Methyl ester on a complex tricyclic framework. Key Differences:

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Functional Groups | Notable Properties/Applications |

|---|---|---|---|---|

| Methyl 3,6-Dibromopyridine-2-Acetate | Pyridine | 3,6-Dibromo, 2-methyl ester | Bromine, ester | Potential synthetic intermediate, agrochemical/pharmaceutical applications (inferred) |

| Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate | Pyrimidine | Thietan-3-yloxy, thioether, ethyl ester | Sulfur, ester | Antimicrobial activity |

| Dibromoacetic Acid | Acetic acid | α-Dibromo | Carboxylic acid, bromine | Disinfection byproduct, toxicological relevance |

| Sandaracopimaric Acid Methyl Ester | Diterpenoid | Methyl ester | Ester | Natural resin component, ecological role |

Research Findings and Implications

- Synthetic Utility : Brominated pyridines like this compound are valuable in Suzuki-Miyaura couplings, where bromine acts as a leaving group. This contrasts with sulfur-containing analogs (e.g., compound in ), where thioether groups may participate in nucleophilic substitutions.

- Bioactivity : While sulfur-containing pyrimidines exhibit antimicrobial properties , brominated pyridines are less studied for direct bioactivity but are critical intermediates in drug design (e.g., kinase inhibitors).

- Environmental Impact : Dibromoacetic acid’s toxicity highlights the need to assess ecological risks of brominated compounds, including pyridine derivatives.

Biological Activity

Methyl 3,6-dibromopyridine-2-acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two bromine atoms at the 3 and 6 positions and an acetate group at the 2 position. The presence of bromine enhances its reactivity and may influence its interaction with biological targets.

The proposed mechanism of action for this compound involves:

- Halogen Bonding : The bromine atoms can participate in halogen bonding, which may stabilize interactions with biological molecules such as proteins and nucleic acids.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active pyridine derivative that can interact with enzymes or receptors in biological systems.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μg/mL |

| Escherichia coli | 1.56 μg/mL |

| Klebsiella pneumoniae | 3.12 μg/mL |

These results suggest that the compound may be particularly effective against Gram-positive bacteria compared to Gram-negative bacteria .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon Cancer) | <1 |

| A549 (Lung Cancer) | <1 |

| A2780 (Ovarian Cancer) | <5 |

In vitro assays show that the compound demonstrates potent antiproliferative effects, comparable to established chemotherapeutic agents .

Case Studies

-

Study on Antiproliferative Activity :

A study investigated the antiproliferative effects of this compound on HCT116 colon adenocarcinoma cells using an MTS assay. The compound showed a GI50 value indicating significant growth inhibition at low concentrations . -

Comparative Analysis with Analogues :

Comparative studies with similar compounds such as methyl 2,4-dibromopyridine-3-acetate revealed that the positioning of bromine atoms significantly affects biological activity. This compound exhibited unique properties due to its specific substitution pattern, making it a valuable candidate for further research .

Q & A

Q. Q1: What are the critical steps for synthesizing Methyl 3,6-dibromopyridine-2-acetate, and how can regioselectivity be ensured during bromination?

Methodological Answer:

- Synthetic Route : Start with pyridine-2-acetic acid as the precursor. Esterify the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Subsequent bromination at positions 3 and 6 requires careful control of reaction conditions:

- Brominating Agents : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) with catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Temperature : Maintain 0–5°C during bromination to minimize side reactions.

- Brominating Agents : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) with catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Regioselectivity Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to assess spatial proximity of bromine substituents.

Q. Q2: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% required for synthetic intermediates).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 307.89 (calculated for C₈H₇Br₂NO₂).

- Multinuclear NMR :

- ¹H NMR : Look for acetate methyl protons at δ 3.8–4.0 ppm and pyridine protons downfield due to bromine electronegativity.

- ¹³C NMR : Carboxylate carbonyl at δ 165–170 ppm; brominated carbons deshielded to δ 120–135 ppm.

- Contamination Checks : Test for residual solvents (e.g., DMF) via GC-MS .

Advanced Research Questions

Q. Q3: How can computational chemistry aid in predicting reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations :

- Optimize the molecule’s geometry using B3LYP/6-31G* to identify electron-deficient carbons (C-3 and C-6) as Suzuki-Miyaura coupling sites.

- Calculate Fukui indices to predict nucleophilic/electrophilic regions .

- Experimental Validation :

- Perform Pd-catalyzed coupling with aryl boronic acids. Compare computed activation energies with experimental yields (e.g., 60–85% under optimized conditions).

Q. Q4: What strategies resolve contradictions in reported catalytic efficiencies for this compound in medicinal chemistry applications?

Methodological Answer:

- Data Discrepancy Analysis :

- Variable Catalysts : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos. Tabulate turnover numbers (TONs) under identical conditions.

- Solvent Effects : Polar solvents (e.g., THF) may stabilize intermediates better than non-polar alternatives (Table 1).

Q. Table 1: Solvent Impact on Coupling Efficiency

| Solvent | Yield (%) | TON | Reference Method |

|---|---|---|---|

| THF | 82 | 410 | Pd(OAc)₂, 80°C |

| Toluene | 65 | 325 | Pd(PPh₃)₄, 100°C |

- Statistical Validation : Use ANOVA to assess significance of solvent/catalyst interactions.

Mechanistic and Optimization Challenges

Q. Q5: How do steric and electronic factors influence the stability of this compound under basic conditions?

Methodological Answer:

- Steric Effects : The acetate group at C-2 creates steric hindrance, slowing nucleophilic attack at adjacent positions.

- Electronic Effects : Electron-withdrawing bromines destabilize the pyridine ring, increasing susceptibility to hydrolysis.

- Mitigation Strategies :

- Use anhydrous conditions for storage.

- Add radical scavengers (e.g., BHT) to prevent degradation during reflux .

Q. Q6: What advanced spectroscopic techniques differentiate between crystalline and amorphous forms of this compound?

Methodological Answer:

- PXRD : Compare diffraction patterns to reference databases. Crystalline forms show sharp peaks (e.g., 2θ = 15.3°, 24.7°).

- Solid-State NMR : Amorphous phases exhibit broad ¹³C signals, while crystalline forms have resolved splitting.

- DSC : Measure melting points (crystalline: sharp endotherm at ~120°C; amorphous: glass transition near 60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.